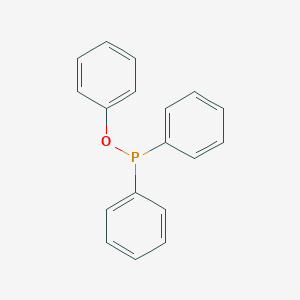

Phenoxydiphenylphosphine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenoxydiphenylphosphine is a tertiary phosphine derivative that plays a significant role in organometallic chemistry and catalysis. Its unique structural and chemical properties make it a versatile ligand in various chemical reactions.

Synthesis Analysis

Phenoxydiphenylphosphine derivatives can be synthesized through various methods. For instance, Edwards et al. (1981) detailed the synthesis of tertiary phosphine complexes, including phenoxy derivatives, with uranium and thorium halides (Edwards, Andersen, & Zalkin, 1981). Huang and Zhong (2019) developed a metal-free synthesis of aryltriphenylphosphonium bromides, which can be further processed to obtain arylphenoxydiphenylphosphines (Huang & Zhong, 2019).

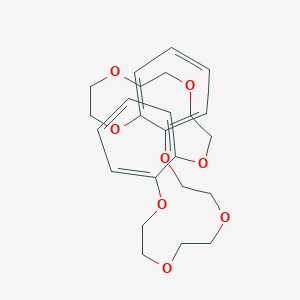

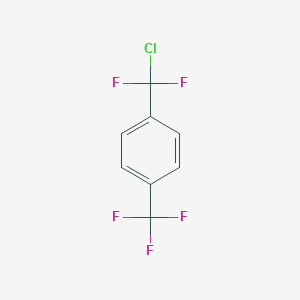

Molecular Structure Analysis

The molecular structure of phenoxydiphenylphosphine derivatives can vary. The crystal structure of certain derivatives, such as tetraphenoxy uranium complexes, shows unique geometries and bonding patterns (Edwards et al., 1981). Additionally, the X-ray structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine indicates unique structural features, such as the orientation of methoxy groups (Romain et al., 2000).

Chemical Reactions and Properties

Phenoxydiphenylphosphine participates in various chemical reactions due to its phosphine moiety. Darensbourg et al. (2000) explored the solution and solid-state structures of phosphine adducts of zinc bisphenoxide complexes, highlighting the role of phenoxydiphenylphosphine in CO2/epoxide copolymerization processes (Darensbourg et al., 2000).

Physical Properties Analysis

The physical properties of phenoxydiphenylphosphine derivatives depend on the specific compounds. Kwak et al. (2006) synthesized novel polyimides using a specific phenoxydiphenylphosphine derivative, revealing high glass-transition temperatures and excellent thermal stability (Kwak, Yeon, & Yoon, 2006).

Chemical Properties Analysis

The chemical properties of phenoxydiphenylphosphine are influenced by its functional groups and molecular structure. For example, the mass spectra of phenoxaphosphine derivatives, a related class, show unique fragmentation patterns under electron impact (Granoth et al., 1970).

科学研究应用

Synthesis and Functionalization Techniques

Phenoxydiphenylphosphine serves as a critical component in the synthesis and functionalization of various phosphorus-containing compounds. A detailed study by Sevrain et al. (2017) outlines the versatile applications of phosphonic acids, sharing structural similarities with phosphine derivatives, in diverse fields such as drug development, material science, and analytical chemistry. The review emphasizes the synthesis methodologies of phosphonic acids, which could be analogous to the synthesis and functionalization approaches for phenoxydiphenylphosphine derivatives, highlighting their significance in the preparation of bioactive compounds, bone targeting agents, and hybrid materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Bioorthogonal Chemistry

In the realm of bioorthogonal chemistry, phenoxydiphenylphosphine and its analogs find extensive application due to their ability to engage in specific and biocompatible reactions within living systems. Heiss, Dorn, and Prescher (2021) review the advancements in bioorthogonal phosphine chemistry, including the Staudinger ligation and its role in tagging biomolecules for various biological and medical applications. This showcases the compound's utility in enhancing biological research methodologies and developing novel diagnostic and therapeutic tools (Heiss, Dorn, & Prescher, 2021).

Environmental Impact and Analysis

The environmental fate and analysis of phosphine derivatives, including phenoxydiphenylphosphine, have been subjects of considerable research interest. Studies like those by Glindemann et al. (2005) delve into the occurrence of phosphine in various environmental matrices, elucidating the potential atmospheric implications of phosphine emissions and its role in the phosphorus cycle. Such research underscores the importance of understanding and monitoring the environmental presence and impact of phosphine compounds, including phenoxydiphenylphosphine, to ensure ecological safety and compliance with environmental regulations (Glindemann, Edwards, Liu, & Kuschk, 2005).

Detection and Diagnostic Methods

The development of detection and diagnostic methods for phosphine and its derivatives highlights the need for sensitive and accurate analytical techniques in environmental and toxicological studies. Mohammadinejad et al. (2021) provide a comprehensive review of quantitative and qualitative methods for detecting metal phosphides and phosphine gas, emphasizing the advancements in gas chromatography and colorimetric methods. These detection strategies are crucial for the effective clinical treatment of poisoning cases and environmental monitoring of phosphine-related compounds (Mohammadinejad, Salimiyan Rizi, Oskuee, Aryan, Meshkat, Ulianas, & Rezayi, 2021).

属性

IUPAC Name |

phenoxy(diphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDNYUVJHQABBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468332 |

Source

|

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxydiphenylphosphine | |

CAS RN |

13360-92-4 |

Source

|

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)